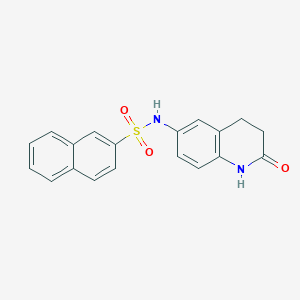

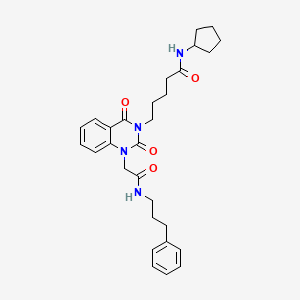

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

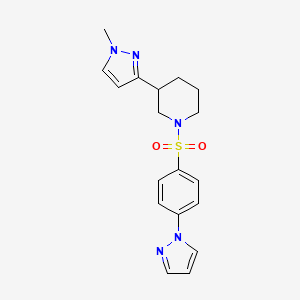

The compound is a sulfonamide derivative of a tetrahydroquinoline. Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinoline but are reduced in a saturated form . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide . The tetrahydroquinoline moiety could be synthesized through a Povarov reaction or similar methods .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The tetrahydroquinoline ring system is a bicyclic structure with a nitrogen atom in one of the rings .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation and various types of cycloaddition reactions . Sulfonamides are generally stable but can hydrolyze under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For a similar compound, N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, the predicted density is 1.261±0.06 g/cm3, the melting point is 272 °C, and the boiling point is 481.2±45.0 °C .Applications De Recherche Scientifique

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, have been identified as potent and novel inhibitors of cyclic nucleotide-dependent protein kinases, such as cAMP-dependent, cGMP-dependent, and protein kinase C. These compounds exhibit selective inhibition toward certain protein kinases, significantly affecting the enzymatic activities involved in various cellular processes. Hidaka et al. (1984) found that these inhibitors interact directly with the active center of the enzymes, offering a competitive inhibition mechanism relative to ATP, making them valuable tools for studying the physiological roles of these kinases and potentially leading to the development of new therapeutics (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Activity

The structural motif of this compound has been implicated in compounds with anticancer properties. Jayashree et al. (2016) synthesized tetrahydropyridine chalcones, bearing naphthalene substituents, that showed significant anticancer activity across various human cancer cell lines. These compounds not only inhibited cancer cell proliferation but also demonstrated antioxidant activity, indicating their potential in cancer therapy due to their ability to induce apoptosis and inhibit cancer cell migration (Jayashree, Patel, Mathew, & Nayak, 2016).

Anticorrosion and Solubility Enhancement

Compounds structurally related to this compound have been studied for their anticorrosion properties and their ability to enhance solubility. Doroshenko et al. (2017) investigated the anticorrosion properties of arylsulfonyl esters of 8-oxyquinoline, demonstrating improved solubility and potential application in protective coatings due to their fungicidal properties. This suggests that derivatives of this compound could be explored for similar applications, particularly in materials science and engineering (Doroshenko, Lyashchuk, & Shevchenko, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of sulfonamide derivatives of tetrahydroquinolines could be a promising area of research, given the known biological activities of these types of compounds . Further studies could focus on the synthesis of new derivatives, the investigation of their biological activities, and the development of potential applications in medicine or other fields.

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h1-5,7-9,11-12,21H,6,10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEIITYPFCCWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410209.png)